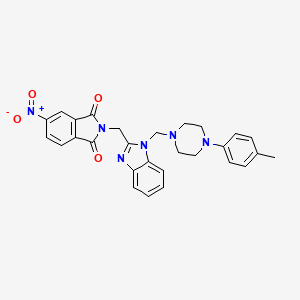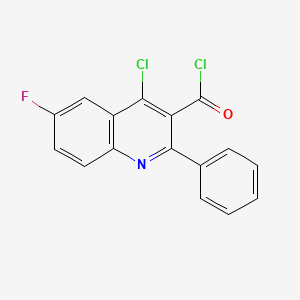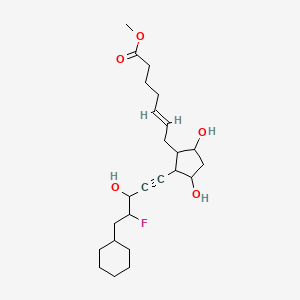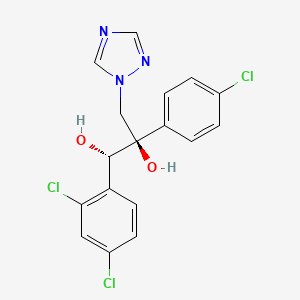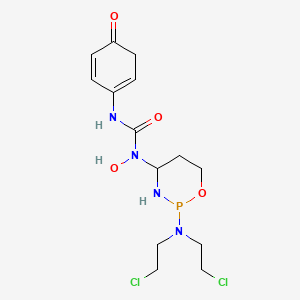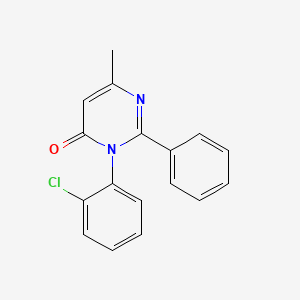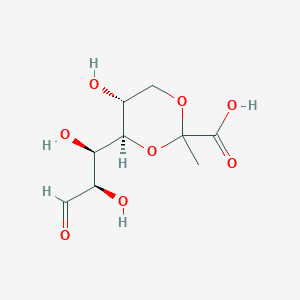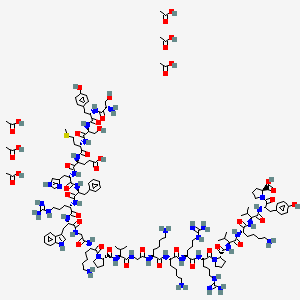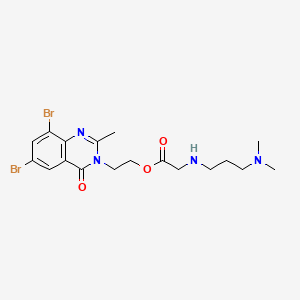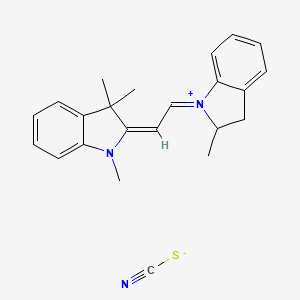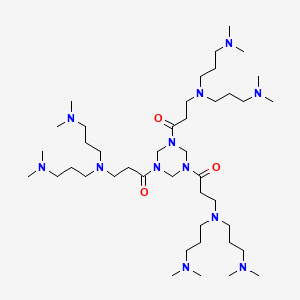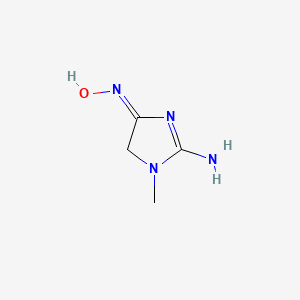
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime: is a heterocyclic compound that belongs to the imidazole family. This compound features a five-membered ring structure containing two non-adjacent nitrogen atoms and a carbonyl group. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime can be achieved through several methods. One common approach involves the oxidative condensation of ketones and amidines. In this method, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another method involves heating creatine hydrate with concentrated hydrochloric acid and water, followed by filtration, cooling, and the addition of ammonia water to obtain creatinine crystals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating, filtration, and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is commonly used as an oxidizing agent in the synthesis of imidazol-4-ones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce imidazol-4-ones to their corresponding amines.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to introduce new functional groups into the imidazole ring.
Major Products: The major products formed from these reactions include various substituted imidazol-4-ones, which can be further utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its role in post-translational modifications and as a component of advanced glycation end products (AGEs). It is also used in the study of proteasome modulators and other biological pathways .
Medicine: In medicine, 4H-Imidazol-4-one derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. These compounds are also investigated for their role in treating metabolic disorders and other diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, fluorescent protein chromophores, and other functional materials. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator, influencing protein degradation and turnover in cells. Additionally, its role in post-translational modifications and the formation of AGEs highlights its involvement in various biological processes .
Comparison with Similar Compounds
Imidazol-2-ones: These compounds differ in the placement of the carbonyl group within the imidazole ring. They share similar chemical properties but have distinct applications.
1-Methylhydantoin-2-imide: Another related compound, it shares structural similarities with 4H-Imidazol-4-one but has different chemical and biological properties.
Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime is unique due to its specific substitution pattern and the presence of an oxime group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
35974-93-7 |
|---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(NE)-N-(2-amino-3-methyl-4H-imidazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-3(7-9)6-4(8)5/h9H,2H2,1H3,(H2,5,6,7) |
InChI Key |
ZTCKQKNLVRWKFB-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C/C(=N\O)/N=C1N |
Canonical SMILES |
CN1CC(=NO)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



